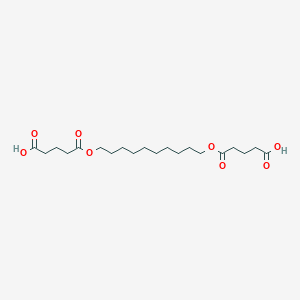
5,5'-(Decane-1,10-diylbis(oxy))bis(5-oxopentanoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Decane-1,10-diylbis(oxy))bis(5-oxopentanoic acid): is an organic compound with the molecular formula C20H34O8 It is characterized by the presence of two oxopentanoic acid groups connected by a decane-1,10-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Decane-1,10-diylbis(oxy))bis(5-oxopentanoic acid) typically involves the following steps:
Starting Materials: The synthesis begins with decane-1,10-diol and 5-oxopentanoic acid.
Esterification Reaction: Decane-1,10-diol is reacted with 5-oxopentanoic acid in the presence of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid to form the ester linkage.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5,5’-(Decane-1,10-diylbis(oxy))bis(5-oxopentanoic acid) may involve:
Large-Scale Esterification: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Decane-1,10-diylbis(oxy))bis(5-oxopentanoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester linkages can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
5,5’-(Decane-1,10-diylbis(oxy))bis(5-oxopentanoic acid) has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5,5’-(Decane-1,10-diylbis(oxy))bis(5-oxopentanoic acid) involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other biomolecules, potentially inhibiting or activating their functions.
Pathways Involved: It may influence metabolic pathways, signal transduction pathways, or other cellular processes depending on its specific interactions.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-(Hexane-1,6-diylbis(oxy))bis(5-oxopentanoic acid)
- 5,5’-(Octane-1,8-diylbis(oxy))bis(5-oxopentanoic acid)
- 5,5’-(Dodecane-1,12-diylbis(oxy))bis(5-oxopentanoic acid)
Uniqueness
- Chain Length : The decane-1,10-diylbis(oxy) linker in 5,5’-(Decane-1,10-diylbis(oxy))bis(5-oxopentanoic acid) provides a unique spatial arrangement and flexibility compared to shorter or longer chain analogs.
- Reactivity : The specific length of the decane linker may influence the reactivity and interaction of the compound with other molecules, making it distinct from its shorter or longer counterparts.
Properties
IUPAC Name |
5-[10-(4-carboxybutanoyloxy)decoxy]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O8/c21-17(22)11-9-13-19(25)27-15-7-5-3-1-2-4-6-8-16-28-20(26)14-10-12-18(23)24/h1-16H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMNJGUDSYGFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCOC(=O)CCCC(=O)O)CCCCOC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
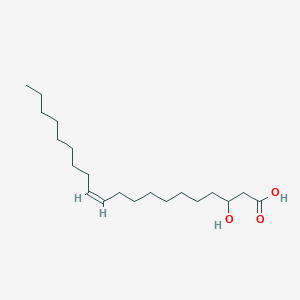
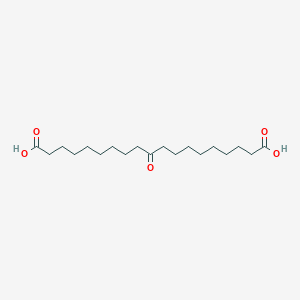

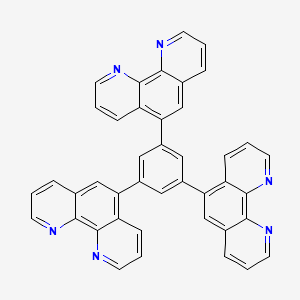
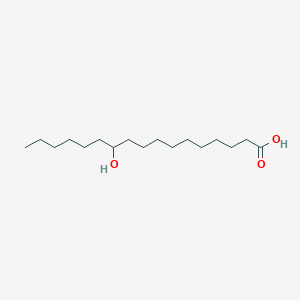
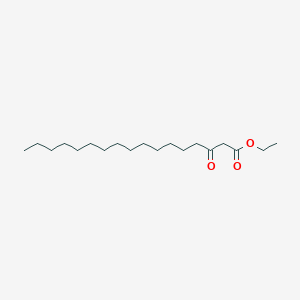
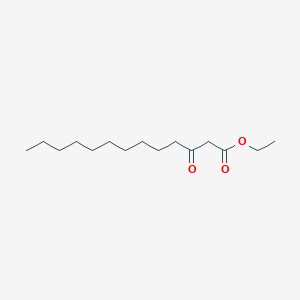
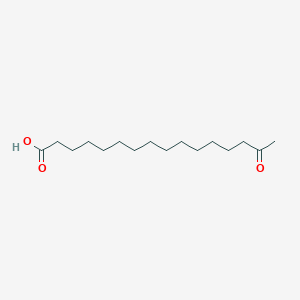
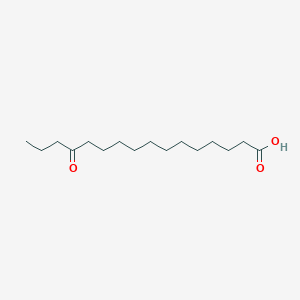
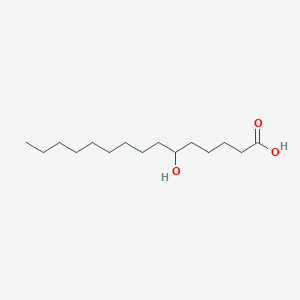
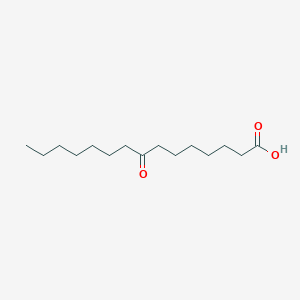
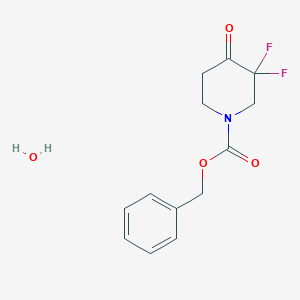
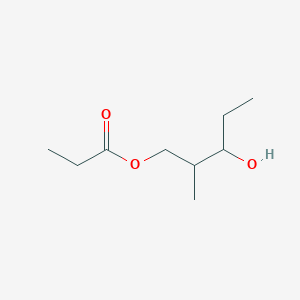
![4-Bromo-2-chlorodibenzo[b,d]furan](/img/structure/B8223467.png)
